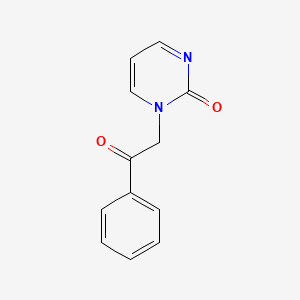

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one

Descripción general

Descripción

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one is a heterocyclic compound that features a pyrimidine ring fused with a phenacyl group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.

Métodos De Preparación

The synthesis of 1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one typically involves the condensation of a phenacyl halide with a pyrimidine derivative under basic conditions. One common method includes the reaction of phenacyl bromide with 2-aminopyrimidine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the compound.

Análisis De Reacciones Químicas

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to an alcohol.

Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one is C₁₂H₁₀N₂O₂, with a molecular weight of approximately 218.22 g/mol. The compound features a pyrimidine ring structure, which is significant for its biological activity. The presence of the phenyl and oxo groups contributes to its reactivity and interaction with biological targets.

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of this compound possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for similar structures .

Cytotoxicity

The compound has been investigated for its cytotoxic effects against various cancer cell lines. Reports suggest that it exhibits selective cytotoxicity towards human cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

Enzyme Inhibition

This compound may function as an inhibitor of key enzymes involved in metabolic pathways relevant to disease progression. For example, it has been noted that similar compounds can inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which plays a crucial role in pyrimidine biosynthesis and is a target in the treatment of autoimmune diseases and cancers .

Therapeutic Applications

The potential therapeutic applications of this compound are broad:

Antiviral Properties

Recent studies have explored its potential as an antiviral agent, particularly against influenza viruses. The compound's ability to disrupt viral replication mechanisms positions it as a candidate for antiviral drug development .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them useful in treating inflammatory diseases. The mechanism likely involves modulation of inflammatory pathways at the cellular level .

Case Studies and Research Findings

Several case studies highlight the promising applications of this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines. Results indicated that compounds structurally similar to this compound showed significant activity against breast and lung cancer cells .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound and its derivatives against a range of bacterial strains. The findings suggested that modifications to the chemical structure could enhance antimicrobial efficacy .

- Enzyme Inhibition Mechanism : Research into the inhibition of DHODH by this compound revealed insights into its binding affinity and mechanism of action, providing a foundation for further exploration in drug design targeting metabolic enzymes .

Mecanismo De Acción

The mechanism by which 1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor of enzymes or receptors by binding to their active sites and blocking their activity. This interaction can disrupt biological pathways and lead to therapeutic effects, such as the inhibition of cancer cell proliferation or viral replication.

Comparación Con Compuestos Similares

1-(2-oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one can be compared with other similar compounds, such as:

2-Phenylpyrimidine: Lacks the carbonyl group, resulting in different reactivity and applications.

1-Phenacylpyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to variations in chemical behavior and biological activity.

Phenacylthiazole: Features a thiazole ring, which imparts different electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the phenacyl and pyrimidine moieties, which confer distinct chemical and biological properties that are not observed in the aforementioned compounds.

Actividad Biológica

1-(2-Oxo-2-phenylethyl)-1,2-dihydropyrimidin-2-one, also referred to as compound 1, is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and antioxidant properties. This article delves into the compound's biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dihydropyrimidinone core, which is known for its ability to interact with various biological targets.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of compound 1. In a study involving DSS (dextran sulfate sodium)-induced colitis in mice, it was found that oral administration of compound 1 significantly reduced colonic damage and inflammatory cell infiltration. Key findings include:

- Reduction in Myeloperoxidase (MPO) Levels : Compound 1 treatment resulted in decreased MPO levels, indicating reduced neutrophil infiltration.

- Inhibition of IL-1β Secretion : The compound also inhibited the secretion of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine associated with inflammatory bowel disease (IBD) .

Table 1: Effects of Compound 1 on Colitis Markers

| Parameter | Control Group | Compound 1 Treatment |

|---|---|---|

| Colonic Damage Score | High | Low |

| MPO Levels (U/mg protein) | Elevated | Significantly Reduced |

| IL-1β Secretion (pg/mL) | High | Significantly Reduced |

This suggests that the mechanism of action may involve modulation of the NLRP3 inflammasome pathway and activation of the Nrf2 pathway, which are critical in regulating inflammation .

Antioxidant Activity

Compound 1 has also demonstrated antioxidant activity. It acts as a small molecular activator of Nrf2, a transcription factor that regulates the expression of antioxidant proteins. The activation of Nrf2 leads to increased production of antioxidants such as glutathione and superoxide dismutase, which help mitigate oxidative stress .

Case Studies

In various experimental models, including both in vitro and in vivo studies, compound 1 has shown promise as a therapeutic agent:

- Colitis Model : In C57BL/6 mice with DSS-induced colitis, treatment with compound 1 resulted in significant improvements in clinical scores and histological evaluations compared to untreated controls .

- Cell Culture Studies : In THP-1 derived macrophages, compound 1 inhibited NLRP3 inflammasome activation, evidenced by reduced expression of NLRP3 and cleaved caspase-1 .

Propiedades

IUPAC Name |

1-phenacylpyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-11(10-5-2-1-3-6-10)9-14-8-4-7-13-12(14)16/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCJMRFOQDCIBPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=CC=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.